3-[1-Oxo-1-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)propan-2-yl]quinazolin-4-one
Overview
Description
3-[1-Oxo-1-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)propan-2-yl]quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core fused with a pyrazolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-Oxo-1-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)propan-2-yl]quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the pyrazolopyridine moiety. Key steps in the synthesis may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Pyrazolopyridine Moiety: This step involves the reaction of the quinazolinone intermediate with appropriate pyrazolopyridine precursors, often under conditions that promote nucleophilic substitution or cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, process optimization may involve scaling up the reactions in continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[1-Oxo-1-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)propan-2-yl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone or pyrazolopyridine moieties are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
3-[1-Oxo-1-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)propan-2-yl]quinazolin-4-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including potential drug candidates.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential as a therapeutic agent.
Medicine: The compound is investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[1-Oxo-1-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)propan-2-yl]quinazolin-4-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents, such as 2-methyl-4(3H)-quinazolinone.
Pyrazolopyridine Derivatives: Compounds with similar pyrazolopyridine moieties but different core structures, such as 1-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine.
Uniqueness
3-[1-Oxo-1-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)propan-2-yl]quinazolin-4-one is unique due to its combined quinazolinone and pyrazolopyridine structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
3-[1-oxo-1-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)propan-2-yl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-11(16(23)21-7-6-14-12(9-21)8-19-20-14)22-10-18-15-5-3-2-4-13(15)17(22)24/h2-5,8,10-11H,6-7,9H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLXAOKXIKIHHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C1)C=NN2)N3C=NC4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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